
4-Brom-2-chlor-1-methoxybenzol
Übersicht
Beschreibung
4-Bromo-2-chloroanisole (4-BCA) is a halogenated aromatic hydrocarbon compound that is widely used in scientific research applications. It is a colorless, volatile liquid with a pungent odor and is a derivative of anisole. It is used in organic synthesis, as a reagent in organic chemistry, and as a starting material for the synthesis of pharmaceuticals and agrochemicals. 4-BCA is also used in the production of polymers and other materials.
Wissenschaftliche Forschungsanwendungen
Synthese von Mono- und Dimethoxylierten Polychlorierten Biphenyl-Derivaten
Diese Verbindung wird bei der Synthese von Mono- und Dimethoxylierten Polychlorierten Biphenyl-Derivaten verwendet . Diese Derivate sind wichtig für toxikologische Studien, da sie helfen, die nachteiligen Auswirkungen von polychlorierten Biphenylen (PCB) auf die Gesundheit zu verstehen, die Umweltverschmutzer sind .
RNA-Extraktion
4-Brom-2-chloranisol wird manchmal bei der RNA-Extraktion verwendet, um DNA-Verunreinigungen zu beseitigen . Es interagiert mit genomischer DNA (gDNA) und wird durch eine Trennungsphase in der organischen Schicht statt in der wässrigen Schicht (obere Schicht) lokalisiert, die den RNA-Extrakt enthält .
Synthese von Aryl-1,3-Diketonen
4-Bromanisol wird bei der Synthese von Aryl-1,3-Diketonen verwendet . Diese Diketone sind wichtige Zwischenprodukte in der organischen Synthese und werden zur Herstellung verschiedener Arzneimittel und organischer Materialien verwendet .
Untersuchung der Bedeutung, Natur und Energetik von schwachen Wasserstoffbrückenbindungen
Die Verbindung wird in der Forschung verwendet, um die Bedeutung, Natur und Energetik von schwachen Wasserstoffbrückenbindungen zu verstehen . Diese Forschung ist wichtig im Bereich der Molekülchemie .
Materialwissenschaftliche Forschung
4-Brom-2-chloranisol wird in der materialwissenschaftlichen Forschung verwendet . Wissenschaftler verwenden diese Verbindung, um ihre Eigenschaften und potenziellen Anwendungen bei der Entwicklung neuer Materialien zu untersuchen
Safety and Hazards
Wirkmechanismus
Target of Action
Like many aromatic compounds, it may interact with various enzymes, receptors, or other proteins within the cell .
Mode of Action
The mode of action of 4-Bromo-2-chloro-1-methoxybenzene involves several chemical reactions. It can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound can participate in free radical bromination, nucleophilic substitution, and oxidation . These reactions can affect various biochemical pathways, depending on the specific targets of the compound within the cell .
Pharmacokinetics
Like many aromatic compounds, it is likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Given its potential interactions with various cellular targets, it could have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 4-Bromo-2-chloro-1-methoxybenzene . For example, its reactivity may be affected by the pH of the environment, and its stability could be influenced by temperature and light exposure .
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIQNBOUYZLESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198680 | |
| Record name | 4-Bromo-2-chloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50638-47-6 | |
| Record name | 4-Bromo-2-chloroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50638-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050638476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2-chloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-chloroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of 4-Bromo-2-chloro-1-methoxybenzene?
A1: 4-Bromo-2-chloro-1-methoxybenzene, also known as 4-Bromo-2-chloroanisole, serves as a precursor in the synthesis of hydroxylated metabolites of polychlorinated biphenyls (PCBs) []. The molecule itself exhibits standard bond lengths and angles. Interestingly, the methoxy group deviates slightly from the plane of the benzene ring [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
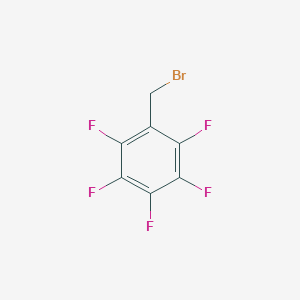

![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)



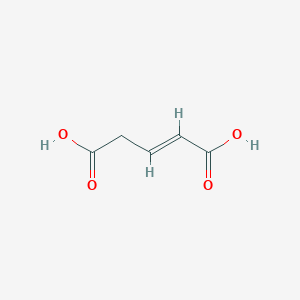

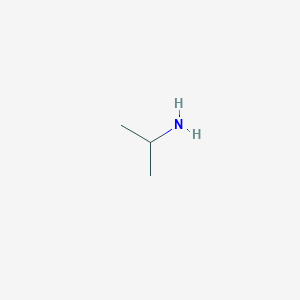

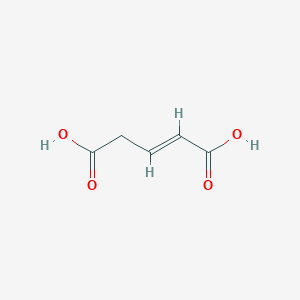
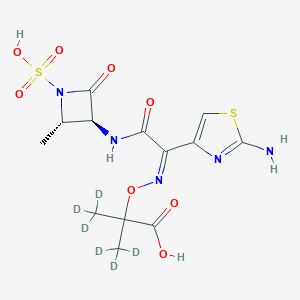
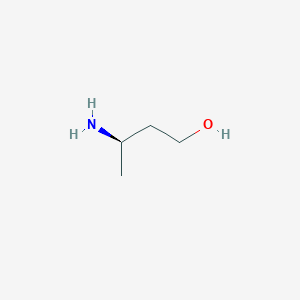
![Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-](/img/structure/B41754.png)
